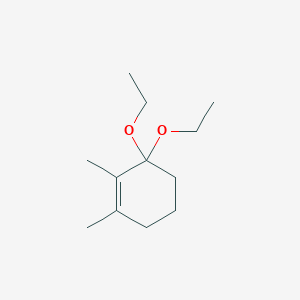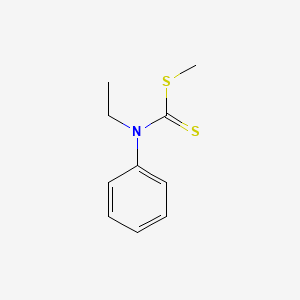
1,3,5-Tributyl-1,1,3,5,5-pentamethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tributyl-1,1,3,5,5-pentamethyltrisiloxane: is an organosilicon compound that belongs to the family of trisiloxanes. It is characterized by its three silicon atoms connected by oxygen atoms, with each silicon atom bonded to butyl and methyl groups. This compound is known for its unique properties, including hydrophobicity and flexibility, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tributyl-1,1,3,5,5-pentamethyltrisiloxane can be synthesized through the hydrosilylation reaction of 1,3,5-trivinyl-1,1,3,5,5-pentamethyltrisiloxane with tributylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and efficient catalysts ensures high yields and purity of the final product. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tributyl-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxane oligomers.
Reduction: Silanes with different substituents.
Substitution: Functionalized siloxanes with various organic groups.
Scientific Research Applications
1,3,5-Tributyl-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized siloxanes.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and flexibility.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of personal care products.
Mechanism of Action
The mechanism of action of 1,3,5-tributyl-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, enhancing its ability to penetrate biological barriers. Additionally, its flexible siloxane backbone enables it to adapt to different molecular environments, making it a versatile compound for various applications.
Comparison with Similar Compounds
- 1,3,5-Trivinyl-1,1,3,5,5-pentamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
Comparison: 1,3,5-Tributyl-1,1,3,5,5-pentamethyltrisiloxane is unique due to its combination of butyl and methyl groups, which impart distinct hydrophobic and flexible properties. In contrast, 1,3,5-trivinyl-1,1,3,5,5-pentamethyltrisiloxane contains vinyl groups, making it more reactive in polymerization reactions. 1,1,1,3,5,5,5-heptamethyltrisiloxane has a higher degree of methyl substitution, resulting in increased thermal stability. 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane features phenyl groups, enhancing its rigidity and aromatic character.
Properties
CAS No. |
61374-23-0 |
|---|---|
Molecular Formula |
C17H42O2Si3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
butyl-bis[[butyl(dimethyl)silyl]oxy]-methylsilane |
InChI |
InChI=1S/C17H42O2Si3/c1-9-12-15-20(4,5)18-22(8,17-14-11-3)19-21(6,7)16-13-10-2/h9-17H2,1-8H3 |
InChI Key |
RNQUKLVTMCMPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(CCCC)O[Si](C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)








![2-Benzylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14578669.png)
![Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-](/img/structure/B14578676.png)



